2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride” belongs to the class of compounds known as pyrrolopyridines, which are polycyclic aromatic compounds containing a pyrrole ring fused to a pyridine ring . Pyrrolopyridines are part of a larger class of compounds known as heterocyclic compounds (ring structures that contain various elements including nitrogen (N), oxygen (O), sulfur (S) etc. along with carbon ©).
Molecular Structure Analysis
The molecular structure of “2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride” would be expected to contain a pyrrole ring (a five-membered ring with one nitrogen atom) fused to a pyridine ring (a six-membered ring with one nitrogen atom) . The “2-Methyl” indicates a methyl group (-CH3) attached to the second carbon in the ring structure.
Chemical Reactions Analysis
The chemical reactions involving pyrrolopyridines would depend on the specific substituents and conditions. In general, these compounds can undergo reactions typical of aromatic heterocycles .
Scientific Research Applications
Chemical Reactions and Catalysis
The study of chemical reactions facilitated by specific compounds provides insights into their potential applications in scientific research. For instance, the activation of C(sp2)−H and reduction of CE (E = CH, N) bonds with an osmium-hexahydride complex illustrates the compound's role in selective deuterium labeling and hydrogenation reactions. This process highlights the compound's utility in synthetic chemistry for modifying molecular structures and enhancing our understanding of reaction mechanisms (Resano Barrio et al., 2004).
Structural Characterization and Analysis
The structural characterization of chemicals is crucial for understanding their properties and potential applications. For example, the NMR, ESI mass spectral, and single crystal X-ray structural characterization of spiro[pyrrolidine-2,3′-oxindoles] offer detailed insights into the molecular architecture and electronic properties of these compounds. Such studies are fundamental in the development of new materials and drugs by providing a comprehensive understanding of molecular interactions and stability (Laihia et al., 2006).
Molecular Electronics and Nonlinear Optics
The exploration of compounds for applications in molecular electronics and nonlinear optics is an area of significant interest. Research into the synthesis, characterization, and reactivity of specific heterocycle-based molecules, such as 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, reveals their potential in non-linear optics due to their hyperpolarizability. These compounds could lead to advancements in the development of materials for electronic devices and optical systems, demonstrating the versatility of chemical compounds in technological applications (Murthy et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit inhibitory activity againstFGFR1 , a receptor tyrosine kinase involved in cell growth and differentiation .
Mode of Action
It’s worth noting that similar compounds have been shown to stimulate glucose uptake into muscle and fat cells , suggesting a potential role in glucose metabolism.
Biochemical Pathways
Related compounds have been found to influence glucose metabolism , suggesting that this compound may also interact with pathways related to glucose uptake and utilization.
Result of Action
Related compounds have been shown to reduce blood glucose levels , suggesting potential antidiabetic effects.
properties
IUPAC Name |
2-methyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-7-2-3-9-4-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUQPYHBNDBHBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCNCC2C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.